5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315233
InChI: InChI=1S/C21H23N3O3S2/c1-3-9-24-20(26)18-15(16-8-7-14(2)27-16)12-28-19(18)22-21(24)29-13-17(25)23-10-5-4-6-11-23/h3,7-8,12H,1,4-6,9-11,13H2,2H3
SMILES:
Molecular Formula: C21H23N3O3S2
Molecular Weight: 429.6 g/mol

5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16315233

Molecular Formula: C21H23N3O3S2

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C21H23N3O3S2
Molecular Weight 429.6 g/mol
IUPAC Name 5-(5-methylfuran-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H23N3O3S2/c1-3-9-24-20(26)18-15(16-8-7-14(2)27-16)12-28-19(18)22-21(24)29-13-17(25)23-10-5-4-6-11-23/h3,7-8,12H,1,4-6,9-11,13H2,2H3
Standard InChI Key QMBDWGWDEREOPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCC4)CC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C21H23N3O3S2, with a molecular weight of 429.6 g/mol. Its IUPAC name reflects the integration of three key components:

  • Thieno[2,3-d]pyrimidin-4(3H)-one core: A bicyclic system combining thiophene and pyrimidinone rings, providing a planar scaffold for intermolecular interactions .

  • 5-Methylfuran-2-yl substituent: A furan ring with a methyl group at position 5, contributing to lipophilicity and potential π-π stacking.

  • 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} group: A sulfur-containing side chain with a piperidine-linked ketone, enhancing solubility and target binding .

  • 3-(Prop-2-en-1-yl) side chain: An allyl group that may influence conformational flexibility and metabolic stability.

Stereochemical Considerations

While the compound contains multiple stereogenic centers, the exact configuration (R/S) remains unspecified in available literature. Stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Computational modeling or chiral resolution techniques would be required to elucidate this aspect.

Synthesis and Characterization

Synthetic Pathways

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves Gewald synthesis, a two-step process:

  • Formation of 2-aminothiophene-3-carboxylates: Cyclocondensation of ketones, cyanoacetates, and sulfur donors under basic conditions .

  • Ring closure to pyrimidinone: Heating with formamide or formic acid to form the fused pyrimidine ring .
    For this specific compound, additional steps would involve:

  • Allylation at position 3 using allyl bromide.

  • Sulfide bridge formation via nucleophilic substitution with 2-mercapto-1-(piperidin-1-yl)ethan-1-one.

Analytical Characterization

Key techniques for structural validation include:

TechniqueApplication
1H/13C NMRAssigns proton and carbon environments
HRMSConfirms molecular formula
IR SpectroscopyIdentifies carbonyl (C=O) and sulfide (C-S) bonds

Data from analogous compounds suggest characteristic NMR signals:

  • Thieno[2,3-d]pyrimidinone protons: δ 7.8–8.2 ppm (aromatic).

  • Allyl group protons: δ 5.1–5.9 ppm (vinyl) .

Structural FeatureImpact on Activity
Piperidine-linked sulfideEnhances target binding via hydrophobic interactions
Allyl groupImproves membrane permeability
Furan substituentModulates electron distribution in the core

In Silico Studies

Molecular docking simulations on analogous compounds predict strong binding to enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis . The piperidine and furan groups likely interact with hydrophobic pockets near the active site.

Comparative Analysis

The compound’s activity profile can be contextualized against other thieno[2,3-d]pyrimidinones:

CompoundSubstituentsMIC (µg/mL)Target Organism
40Piperidine, allyl8M. tuberculosis H37Rv
58Benzyl, chloro16M. bovis BCG
65Cyclohexyl, nitro32M. smegmatis

This data underscores the superiority of piperidine- and allyl-substituted derivatives .

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